2-Phenyl-1,2-benzoxazol-3-one
Overview
Description
Synthesis Analysis
The synthesis of phenyl-substituted benzoxazines and their derivatives, such as 2-Phenyl-1,2-benzoxazol-3-one, has been reported through various methods. Notably, the reaction of ethyl trans-3-phenylglycidate through a stereospecific route has been utilized to synthesize 2-phenyl derivatives independently, showcasing the diverse synthetic pathways available for such compounds (Banzatti, Heidempergher, & Melloni, 1983). Additionally, a one-pot, multi-component approach has been described for the efficient synthesis of complex derivatives involving 2-Phenyl-1,2-benzoxazol-3-one frameworks, highlighting the versatility of synthetic strategies (Bade & Vedula, 2015).
Molecular Structure Analysis
The molecular and crystal structures of related compounds have been characterized using X-ray crystallography, revealing insights into the structural configurations and intramolecular interactions. For example, studies have shown that certain compounds exist in specific tautomeric forms stabilized by intramolecular hydrogen bonds, which can be analogous to the structural behavior of 2-Phenyl-1,2-benzoxazol-3-one (Kataeva et al., 2002).
Chemical Reactions and Properties
Phenylboronic acid-catalyzed, cyanide-promoted synthesis has been explored for the generation of benzoxazole derivatives, demonstrating the chemical reactivity and potential transformations of 2-Phenyl-1,2-benzoxazol-3-one under various conditions (López-Ruiz et al., 2011). Furthermore, the facile synthesis of related compounds through one-pot reactions underscores the reactivity and versatility of 2-Phenyl-1,2-benzoxazol-3-one in synthetic chemistry (Naik & Bodke, 2019).
Physical Properties Analysis
The physical properties, such as crystal packing and molecular conformations, have been detailed in studies focusing on similar compounds. These investigations provide valuable insights into the potential physical characteristics of 2-Phenyl-1,2-benzoxazol-3-one, including its crystalline structure and intermolecular interactions (Gonzaga et al., 2016).
Chemical Properties Analysis
Research into the chemical properties of benzoxazole derivatives has unveiled various reactions and transformations, such as regioselective synthesis and ring-opening polymerization, which could be applicable to understanding the chemical behavior of 2-Phenyl-1,2-benzoxazol-3-one (Yadav et al., 2022); (Ohashi et al., 2016).
Scientific Research Applications
Crystal Structure Analysis
- Crystal Structure Features: Aydın et al. (2018) examined the crystal structure of a related compound, noting significant features like hydrogen bonds and π–π stacking interactions, which are crucial for understanding molecular interactions and stability (Aydın et al., 2018).
Nanotechnology and Material Science
- Fluorescent Nanomaterials: Ghodbane et al. (2012) demonstrated that 2-phenyl-benzoxazole derivatives can be used to create fluorescent nanofibers and microcrystals, showing potential for applications in aqueous and biological media (Ghodbane et al., 2012).
- Polymer Synthesis: Toiserkani et al. (2011) synthesized new poly(amide-imide)s with benzoxazole or benzothiazole pendent groups, highlighting their enhanced solubility and thermal stability, which could be significant in advanced polymer technologies (Toiserkani et al., 2011).
Medicinal Chemistry
- Biological Activity: Naik and Bodke (2019) synthesized benzoxazole derivatives with potential biological applications, highlighting the versatility of these compounds in medicinal chemistry (Naik & Bodke, 2019).
Optoelectronics
- Light-Emitting Diodes: Ko et al. (2001) explored the use of benzoxazole derivatives in the fabrication of organic light-emitting diodes, indicating the potential of these compounds in optoelectronic applications (Ko et al., 2001).
Chemical Reactivity and Synthesis
- Synthesis and Reactivity: Huang and Yao (2010) discussed the reactivity of 2-phenyl-1,2-benzoxazol-3-one derivatives in forming new heterocyclic compounds, which is crucial for developing new synthetic methods in chemistry (Huang & Yao, 2010).
Quantum Mechanical Studies
- Light Harvesting Properties: Mary et al. (2019) conducted quantum mechanical studies on benzoxazole compounds, suggesting their potential in developing novel inhibitor molecules and in light harvesting applications (Mary et al., 2019).
Future Directions
properties
IUPAC Name |
2-phenyl-1,2-benzoxazol-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO2/c15-13-11-8-4-5-9-12(11)16-14(13)10-6-2-1-3-7-10/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQBDAUNMLGTOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90495709 | |
Record name | 2-Phenyl-1,2-benzoxazol-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90495709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-1,2-benzoxazol-3-one | |
CAS RN |
65685-42-9 | |
Record name | 2-Phenyl-1,2-benzoxazol-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90495709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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